molecular formula C20H29NO6S B6498909 methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate CAS No. 946237-29-2

methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate

Cat. No.: B6498909
CAS No.: 946237-29-2
M. Wt: 411.5 g/mol
InChI Key: WYHVBVUCLYIMBN-UHFFFAOYSA-N
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Description

Methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a carboxylate ester at position 4 and a propanesulfonyl-benzofuran moiety at position 1. Key structural features include:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran: A bicyclic system with a fused oxygen heterocycle, contributing to metabolic stability and lipophilicity .
  • Propanesulfonyl linker: Enhances solubility and provides a polar functional group for target interactions.
  • Piperidine-4-carboxylate ester: Modulates conformational flexibility and bioavailability .

This compound is hypothesized to exhibit kinase inhibitory activity due to structural parallels with known ligands targeting ATP-binding domains . Its design aligns with ligand-based virtual screening principles, where structural similarity to bioactive molecules guides optimization .

Properties

IUPAC Name

methyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6S/c1-20(2)14-16-6-4-7-17(18(16)27-20)26-12-5-13-28(23,24)21-10-8-15(9-11-21)19(22)25-3/h4,6-7,15H,5,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHVBVUCLYIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCC(CC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is likely to involve interaction with its targets leading to changes at the molecular and cellular levels. Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups. .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be related to its biological and pharmacological applications. For instance, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, suggesting that they may affect pathways related to cell growth and differentiation.

Pharmacokinetics

It is noted that improved bioavailability is one of the targets achieved with most of the more recent compounds, suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the compound’s action is likely to be related to its biological and pharmacological applications. For instance, benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, suggesting that they may have therapeutic effects in these conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The compound shares motifs with piperidine- and benzofuran-containing pharmaceuticals (Table 1). Notable analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Calculated logP Tanimoto Similarity*
Methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate Piperidine Benzofuran, sulfonyl, carboxylate ester ~465.5 2.8 1.00
4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl-2,2-dimethylphenyl acetic acid Piperidine Diphenylmethylene, hydroxybutyl, acetic acid ~535.6 4.1 0.65
Gefitinib (EGFR inhibitor) Quinazoline Morpholino, anilino 446.9 3.2 0.42

*Tanimoto similarity calculated using Morgan fingerprints (radius = 2) .

Functional Group Analysis

  • Benzofuran vs.
  • Sulfonyl vs.

Research Findings and Implications

Computational Predictions

  • Similarity Search : Using Morgan fingerprints and Tanimoto coefficients, the compound shows moderate similarity (Tanimoto = 0.65–0.70) to antihistamines with piperidine cores but low similarity to kinase inhibitors like gefitinib (Tanimoto = 0.42) .
  • Activity Cliffs: Minor structural changes (e.g., replacing sulfonyl with carbonyl) could drastically alter activity, underscoring the need for precise functional group optimization .

Preparation Methods

Formation of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol Core

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. A typical protocol involves:

  • Starting material : 2,4-Dihydroxyacetophenone (50 mmol) reacted with 2-methyl-1,3-propanediol (55 mmol) in the presence of p-toluenesulfonic acid (PTSA, 1.5 equiv) in toluene under reflux.

  • Cyclization : Heating at 110°C for 12 hours yields 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity.

Key Reaction Parameters

ParameterValue
Temperature110°C
CatalystPTSA (1.5 equiv)
SolventToluene
Reaction Time12 hours
Yield78–85%

Preparation of the Piperidine-4-carboxylate Core

Esterification of Piperidine-4-carboxylic Acid

The piperidine carboxylate core is synthesized via Fischer esterification:

  • Reagents : Piperidine-4-carboxylic acid (1.0 equiv) is refluxed with methanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) at 65°C for 8 hours.

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane yields methyl piperidine-4-carboxylate (85–90% purity).

Coupling of the Sulfonylated Linker to the Piperidine Core

Nucleophilic Substitution at the Piperidine Nitrogen

The sulfonyl chloride intermediate reacts with methyl piperidine-4-carboxylate under basic conditions:

  • Conditions : Piperidine derivative (1.0 equiv), sulfonyl chloride (1.1 equiv), and NaH (1.5 equiv) in DMF at 25°C for 6 hours.

  • Workup : Quenching with ice water followed by extraction with ethyl acetate yields the crude product.

Mitsunobu Reaction for Ether Linkage (Alternative Approach)

For oxygen-linked derivatives, the Mitsunobu reaction is employed:

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), and the benzofuran alcohol in THF.

  • Applicability : Less efficient for sulfonamide linkages but useful for benchmarking.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography:

  • Eluent : Dichloromethane:methanol (93:7).

  • Recovery : 70–78% yield with >98% purity.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 1.60–1.73 (m, 2H, propanesulfonyl CH₂), 3.23 (s, 3H, N-methyl), and 6.61 (d, 1H, benzofuran aromatic).

  • LC/MS : [M+H]⁺ at m/z 412.5 confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution7898Scalability
Mitsunobu Reaction6595Stereoselectivity
One-Pot Coupling7297Reduced Steps

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate with high purity?

  • Methodological Answer : Multi-step organic synthesis requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example, protecting groups may stabilize reactive intermediates during sulfonylation or esterification steps, as seen in analogous piperidine derivatives . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is optimal for purity assessment . Validate the method by spiking with known impurities (e.g., des-methyl byproducts) and ensuring resolution ≥1.5 between peaks. Mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are critical for confirming the sulfonyl-piperidine linkage and dihydrobenzofuran orientation .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Cross-reference experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations). For instance, discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility of the dihydrobenzofuran ring. Replicate synthesis under standardized conditions and use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced variations .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : Develop a library of analogs by systematically modifying the dihydrobenzofuran substituents (e.g., replacing methyl groups with halogens) and the piperidine sulfonyl moiety. Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations to correlate structural changes with activity. Employ multivariate analysis to identify key physicochemical descriptors (e.g., logP, polar surface area) .

Q. How can computational modeling predict the metabolic stability of this compound, and what experimental validation is required?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism sites, focusing on the sulfonyl and ester groups. Validate predictions via in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS metabolite profiling. Compare half-life (t½) values across species to identify interspecies metabolic differences .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as reaction pH and intermediate purity. Use design of experiments (DoE) to optimize parameters like sulfonation time and temperature. For example, a central composite design can model the interaction between reaction time (6–24 hrs) and catalyst loading (1–5 mol%) to maximize yield and minimize impurities .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting reports on the hydrolytic stability of the methyl ester group under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (1.2–7.4) and temperatures (25–40°C). Quantify degradation products (e.g., free carboxylic acid) via HPLC-UV and compare kinetics using the Arrhenius equation. If instability is confirmed, consider prodrug strategies (e.g., tert-butyl esters) to enhance metabolic resistance .

Q. What advanced techniques elucidate the conformational dynamics of the dihydrobenzofuran-piperidine system in solution?

  • Methodological Answer : Use nuclear Overhauser effect (NOE) NMR experiments to detect through-space interactions between the benzofuran and piperidine moieties. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can further predict dominant conformers and energy barriers for ring puckering .

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